molecular formula C27H22N2O5 B423267 2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE

Cat. No.: B423267
M. Wt: 454.5g/mol
InChI Key: HZAWEWZIOOOGKT-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of methoxy, naphthyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method is the condensation reaction between 2-methoxy-5-formylphenyl 4-methoxybenzoate and 2-(naphthalen-2-ylcarbonyl)hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-{(phenylamino)methyl}phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methylphenol

Uniqueness

2-METHOXY-5-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5g/mol

IUPAC Name

[2-methoxy-5-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H22N2O5/c1-32-23-12-10-20(11-13-23)27(31)34-25-15-18(7-14-24(25)33-2)17-28-29-26(30)22-9-8-19-5-3-4-6-21(19)16-22/h3-17H,1-2H3,(H,29,30)/b28-17+

InChI Key

HZAWEWZIOOOGKT-OGLMXYFKSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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